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Introduction

Tozadenant (SYN115) was an investigational oral, selective adenosine A2A receptor
antagonist developed as an adjunctive therapy to levodopa for the treatment of Parkinson's
disease. The rationale for its development was based on the understanding that antagonism of
the adenosine A2A receptor could potentiate dopaminergic neurotransmission in the basal
ganglia, thereby improving motor symptoms in patients with Parkinson's disease. This technical
guide provides an in-depth history of the clinical development program of Tozadenant,
detailing its progression through clinical trials, its mechanism of action, and the ultimate
reasons for the cessation of its development.

Mechanism of Action: Adenosine A2A Receptor
Antagonism

Tozadenant's therapeutic potential resided in its ability to selectively block adenosine A2A
receptors, which are highly expressed in the striatum, a key component of the basal ganglia
motor circuit. In Parkinson's disease, the degeneration of dopaminergic neurons leads to an
overactivity of the indirect pathway of the basal ganglia, contributing to motor deficits.
Adenosine A2A receptors are co-localized with dopamine D2 receptors on the striatopallidal
neurons of this indirect pathway. Activation of A2A receptors by adenosine has an inhibitory
effect on D2 receptor function. By blocking these A2A receptors, Tozadenant was designed to
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disinhibit D2 receptor signaling, thereby normalizing the activity of the indirect pathway and
improving motor control.

Simplified Signaling Pathway of Tozadenant's Action
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Tozadenant's Mechanism of Action

Clinical Development Program

The clinical development of Tozadenant progressed to Phase 3 before its termination. The
program primarily focused on evaluating the efficacy and safety of Tozadenant in reducing "off"
time in Parkinson's disease patients experiencing motor fluctuations with levodopa therapy.

Phase 2b Clinical Trial (NCT01283594)

A key study in the development of Tozadenant was a Phase 2b, multicenter, randomized,
double-blind, placebo-controlled, dose-finding trial.[1]

o Objective: To assess the safety and efficacy of four different doses of Tozadenant as an
adjunct to levodopa in patients with Parkinson's disease and motor fluctuations.[1]

o Patient Population: 420 patients with Parkinson's disease treated with levodopa who
experienced at least 2.5 hours of "off" time per day.[1]

o Study Design: Participants were randomly assigned to receive one of four doses of
Tozadenant (60 mg, 120 mg, 180 mg, or 240 mg) or a matching placebo, administered twice
daily for 12 weeks.[1]

o Primary Outcome Measure: The primary endpoint was the change from baseline in the hours
per day spent in the "off" state at week 12. This was assessed using patient-completed
diaries, known as Hauser diaries.[1]

o Hauser Diary Methodology: Patients were instructed to record their motor state ("asleep,”
"off," "on without dyskinesia," "on with non-troublesome dyskinesia," or "on with troublesome
dyskinesia") every 30 minutes during their waking hours for three consecutive days at
specified time points during the study. Training was provided to ensure accurate and
consistent reporting.

The Phase 2b study demonstrated that Tozadenant at doses of 120 mg and 180 mg twice
daily was effective in reducing "off" time.
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Treatment Group

Mean Change from

95% Confidence

Baseline in "Off"

p-value vs. Placebo

) Interval

Time (hours/day)
Placebo -0.6 - -
Tozadenant 60 mg o

Not significant - -
BID
Tozadenant 120 mg

-1.1 -1.8t0-0.4 0.0039
BID
Tozadenant 180 mg

-1.2 -1.9t0-0.4 0.0039
BID
Tozadenant 240 mg o

Not significant - -
BID
Combined 120/180

-1.1 -1.81t0-0.5 0.0006

mg BID

Data sourced from Hauser et al., 2014.

The 240 mg twice-daily dose was associated with a higher rate of discontinuation due to

adverse events.

Tozadenant Tozadenant Tozadenant
Adverse Event Placebo (n=84) 120 mg BID 180 mg BID 240 mg BID
(n=82) (n=85) (n=84)
Discontinuation
4 (5%) 6 (7%) 8 (9%) 17 (20%)
due to AE
Dyskinesia 7 (8%) 13 (16%) 17 (20%) 14 (17%)
Nausea 3 (4%) 9 (11%) 10 (12%) 12 (14%)
Dizziness 1 (1%) 4 (5%) 11 (13%) 10 (12%)
Data sourced from Hauser et al., 2014.
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Phase 3 Clinical Trial Program (TOZ-PD, including CL-
05)

Based on the promising results of the Phase 2b study, a Phase 3 program was initiated to
confirm the efficacy and further evaluate the safety of Tozadenant.

Objective: To evaluate the efficacy and safety of Tozadenant as an adjunctive therapy in
levodopa-treated patients with Parkinson's disease experiencing motor fluctuations.

o Patient Population: The study intended to enroll approximately 450 patients with similar
characteristics to the Phase 2b trial participants.

¢ Study Design: The TOZ-PD study was a randomized, double-blind, placebo-controlled trial.
Patients were to be randomized to receive Tozadenant 60 mg twice daily, 120 mg twice
daily, or placebo for 24 weeks. This was to be followed by a 52-week open-label extension to
gather long-term safety data.

e Primary and Secondary Outcome Measures: The primary endpoint was the change in "off"
time as measured by the Hauser diary. Key secondary endpoints included changes in "on"
time without troublesome dyskinesia and assessments using the Unified Parkinson's
Disease Rating Scale (UPDRS).
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Tozadenant Phase 3 (TOZ-PD) Trial Workflow

Screening & Baseline
(Patient Eligibility, Hauser Diary)

Randomization (1:1:1)

Placebo BID Tozadenant 60mg BID Tozadenant 120mg BID
(24 weeks) (24 weeks) (24 weeks)

Primary Endpoint Assessment
(Change in 'Off' Time)

Open-Label Extension
(All patients on Tozadenant)
(52 weeks)

Long-Term Safety Assessment

Program Terminated
(Due to Safety Concerns)

Click to download full resolution via product page

Tozadenant Phase 3 Trial Workflow

Discontinuation of the Clinical Development
Program
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In November 2017, Acorda Therapeutics announced the discontinuation of the Tozadenant
clinical development program due to serious safety concerns that emerged during the Phase 3
trials.

Safety Signal: Agranulocytosis and Sepsis

The decision to halt the program was based on the emergence of cases of agranulocytosis, a
severe and life-threatening reduction in white blood cells, which in some instances led to sepsis
and fatalities. Seven cases of sepsis were reported in the Tozadenant-treated groups, with five
of these being fatal.

Enhanced Safety Monitoring and Final Decision

In response to the initial safety signals, the company implemented enhanced safety monitoring,
which included increasing the frequency of blood cell count monitoring for trial participants from
monthly to weekly. However, after a thorough review of the data and in consultation with the
Data Safety Monitoring Board and the U.S. Food and Drug Administration (FDA), Acorda
concluded that even with weekly monitoring, patient safety could not be sufficiently ensured.
Consequently, all ongoing studies with Tozadenant were terminated.

Conclusion

The clinical development of Tozadenant illustrates the rigorous and often challenging path of
drug development. While demonstrating promising efficacy in reducing "off" time for patients
with Parkinson's disease in Phase 2 trials, the emergence of a severe and unpredictable safety
signal in the Phase 3 program led to its discontinuation. The Tozadenant story underscores the
paramount importance of patient safety in clinical research and serves as a critical case study
for drug development professionals. The data from the completed portions of the Phase 3 trial
were expected to be shared with the scientific community to contribute to the collective
understanding of this therapeutic class and Parkinson's disease.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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